molecular formula C12H21NO3 B11713956 tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B11713956
M. Wt: 227.30 g/mol
InChI Key: FZSNTGVWRIIJNL-GUBZILKMSA-N
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Description

tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate: is a bicyclic compound with a unique structure that includes a tert-butyl ester group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the hydroxymethyl group: This step often involves selective hydroxylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and other reduced derivatives.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its bicyclic structure is similar to that of certain natural products, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group and the bicyclic structure allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate lies in its specific stereochemistry and functional groups. The presence of the hydroxymethyl group and the tert-butyl ester group provides distinct reactivity and potential for diverse applications compared to its similar compounds.

Biological Activity

The compound tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic structure that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol

Structural Characteristics

The compound features a tert-butyl ester group and a hydroxymethyl group , which are significant for its reactivity and biological interactions. The stereochemistry at the bicyclic core contributes to its unique properties.

The biological activity of this compound involves interactions with various biological targets, including enzymes and receptors. The hydroxymethyl group enhances its ability to participate in hydrogen bonding, which is crucial for binding to active sites of proteins.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Neuroprotective Effects : Its structural similarity to certain neuroactive compounds indicates potential neuroprotective effects, warranting studies on its efficacy in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways could be beneficial in treating inflammatory disorders.

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various azabicyclo compounds, including this compound. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Study 2: Neuroprotective Effects

In an experimental model of neurodegeneration, researchers investigated the neuroprotective effects of this compound. The results demonstrated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro . These findings support the notion that this compound may be beneficial in conditions such as Alzheimer's disease.

Study 3: Anti-inflammatory Activity

A recent study explored the anti-inflammatory properties of several azabicyclo derivatives. The findings revealed that this compound significantly inhibited pro-inflammatory cytokines in cell cultures, indicating its potential role in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
tert-butyl (1S,4R)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylateStructureModerate antimicrobial activity
tert-butyl (1S,5R)-1-[1-(hydroxymethyl)-4-methyl-2-oxa-5-azabicyclo[2.2.1]heptane]StructureNeuroprotective effects observed

This table illustrates how this compound compares to similar compounds regarding biological activity.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(13)5-9(8)7-14/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m0/s1

InChI Key

FZSNTGVWRIIJNL-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@H]2CO

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1CC2CO

Origin of Product

United States

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